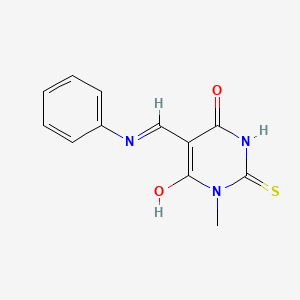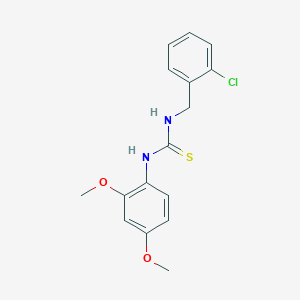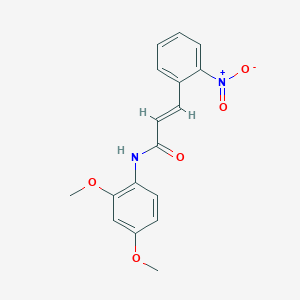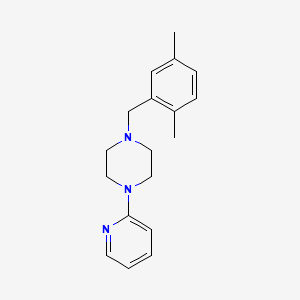
N-(2,4-difluorophenyl)-N'-2-pyridinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N'-2-pyridinylurea, also known as DFP-PU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds called urea derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-N'-2-pyridinylurea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, N-(2,4-difluorophenyl)-N'-2-pyridinylurea has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are known to play a critical role in cancer cell proliferation and survival.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-N'-2-pyridinylurea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and cognitive function.
実験室実験の利点と制限
One of the primary advantages of using N-(2,4-difluorophenyl)-N'-2-pyridinylurea in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using N-(2,4-difluorophenyl)-N'-2-pyridinylurea is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on N-(2,4-difluorophenyl)-N'-2-pyridinylurea. One area of interest is the development of more potent and selective analogs of this compound that can target specific cancer cell types. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of N-(2,4-difluorophenyl)-N'-2-pyridinylurea. Finally, further research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-N'-2-pyridinylurea and its potential applications in the treatment of neurodegenerative disorders.
合成法
N-(2,4-difluorophenyl)-N'-2-pyridinylurea can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-4,6-difluorophenyl isocyanate with 2-aminopyridine in the presence of a base such as triethylamine. This reaction results in the formation of N-(2,4-difluorophenyl)-N'-2-pyridinylurea as a white crystalline solid.
科学的研究の応用
N-(2,4-difluorophenyl)-N'-2-pyridinylurea has been used in a wide range of scientific research applications. One of the primary applications of this compound is in the field of oncology. N-(2,4-difluorophenyl)-N'-2-pyridinylurea has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O/c13-8-4-5-10(9(14)7-8)16-12(18)17-11-3-1-2-6-15-11/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJMLCWZDRHEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)
![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)
![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)




![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)

![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)

![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)